![molecular formula C15H13N3O2S3 B2489147 N-(4-(2,3-ジヒドロイミダゾ[2,1-b]チアゾール-6-イル)フェニル)チオフェン-2-スルホンアミド CAS No. 893987-40-1](/img/structure/B2489147.png)
N-(4-(2,3-ジヒドロイミダゾ[2,1-b]チアゾール-6-イル)フェニル)チオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that have been extensively researched for their potential biological activities. Related compounds have shown significant antibacterial, anti-tumor, and enzyme inhibition properties, making them subjects of interest in medicinal chemistry.
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves multi-step reactions, including the Vilsmeier-Haak reaction, cyclocondensation, and interaction with various reagents to introduce specific functional groups or to cyclize the molecules into desired heterocyclic frameworks (Gadad et al., 2000). These methods are adaptable for synthesizing a wide range of sulfonamides with different substituents, potentially applicable for creating the compound in focus.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including the target compound, can be determined using techniques like X-ray crystallography. The molecular structures often reveal the presence of a central sulfonamide group flanked by various aromatic or heteroaromatic rings. The spatial arrangement of these groups can significantly affect the compound's biological activity and interaction with biological targets (Malmström et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic addition, cyclocondensation, and elimination reactions. These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce specific functional groups necessary for the compound's mechanism of action (Isomura & Kubo, 1984).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding a compound's behavior in biological systems. These properties are influenced by the molecular structure and the presence of specific functional groups. Studies on related compounds have shown that these properties can be tailored through chemical synthesis to improve the compound's pharmacokinetic profile (Katritzky et al., 1987).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and acidity, are influenced by the electronic nature of the substituents attached to the sulfonamide nitrogen and the adjacent aromatic or heteroaromatic rings. These properties are critical for the compound's interaction with biological targets, such as enzymes or receptors, determining their biological activity and potential therapeutic applications (Scozzafava & Supuran, 1998).
科学的研究の応用
抗がん剤
イミダゾ[2,1-b][1,3]チアゾールは、化合物の構造の一部であり、潜在的な抗がん剤として特定されています . 例えば、1-フェニル-2-(6-フェニル-5,6-ジヒドロイミダゾ[2,1-b]チアゾール-6-イル)エタノンは、腎臓がん細胞の増殖を抑制する中程度の能力を示し、前立腺がん、大腸がん、白血病の細胞株に対する効果は弱いです .
抗ウイルス薬
チアゾールは、化合物のもう1つの成分であり、抗レトロウイルス薬を含む多くの強力な生物学的に活性な化合物に見られます . これは、この化合物が新しい抗ウイルス薬の開発に使用される可能性があることを示唆しています。
抗酸化剤
チアゾール誘導体は、抗酸化剤として作用することがわかりました . これは、この化合物が酸化ストレスによって引き起こされる病気の治療に使用される可能性があることを意味します。
抗炎症剤
チアゾール誘導体は、抗炎症作用も示すことがわかりました . これは、この化合物が炎症性疾患の治療に使用される可能性があることを示唆しています。
抗菌剤および抗真菌剤
この化合物は、新しい抗菌剤および抗真菌剤の開発に使用される可能性があります . これは、チアゾール誘導体の抗菌作用および抗真菌作用によるものです .
神経保護剤
チアゾール誘導体は、神経保護作用を示すことがわかりました . これは、この化合物が神経変性疾患の治療に使用される可能性があることを示唆しています。
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as thiazoles, have been known to exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit diverse biological activities .
特性
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S3/c19-23(20,14-2-1-8-21-14)17-12-5-3-11(4-6-12)13-10-18-7-9-22-15(18)16-13/h1-6,8,10,17H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTVAJBHKGQFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
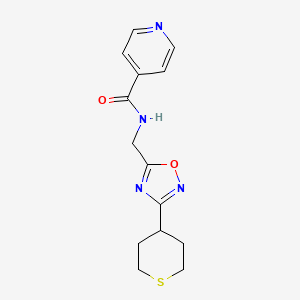



![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
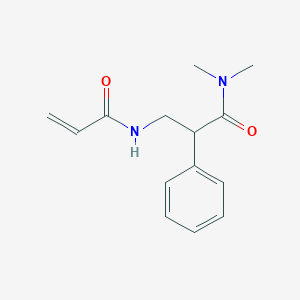
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
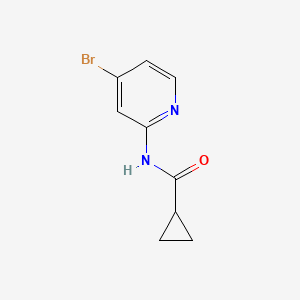
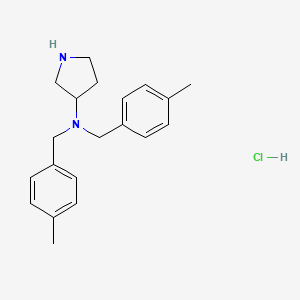
![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)
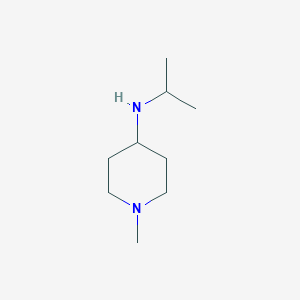
![Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2489084.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)